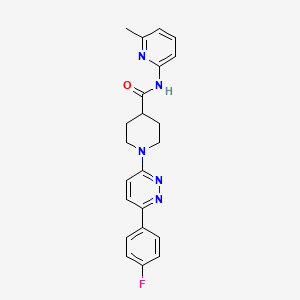
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the fluorophenyl group, pyridazinyl moiety, and piperidine carboxamide framework. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated heterocyclic compounds and their synthesis, molecular structure, and potential biological activities, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related fluorinated heterocyclic compounds involves multi-step reactions, including cyclization, Suzuki reactions, and amidation. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate, followed by a series of reactions involving isoamylnitrite, diiodomethane, and copper iodide to afford the quinazoline core, which is further functionalized with piperazine and arylisocyanates or arylisothiocyanates to obtain the final compounds . Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole involves a simple and efficient process, characterized by spectral analysis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various spectroscopic techniques such as FT-IR, NMR, and MS. For example, the structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by these methods and further analyzed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data, providing insights into the conformation and electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of fluorinated heterocycles is influenced by the presence of the fluorine atom, which can affect the electronic distribution within the molecule. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the reactivity of similar structures. For example, the synthesis of quinazoline derivatives involves reactions with piperazine and boronic acids in the presence of palladium catalysts . These reactions are crucial for introducing various substituents and building the complexity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated heterocycles are often characterized by their antimicrobial activity, as seen in the synthesized quinazoline and pyridazine derivatives . The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic profiles. The DFT studies provide additional information on the physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the interaction of these molecules with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Studies
Jayarajan et al. (2019) conducted a study on the synthesis of compounds related to 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. They synthesized similar compounds using a three-component reaction and investigated them through computational chemistry methods, including non-linear optical (NLO) properties and molecular docking analyses. Their findings indicate potential anticancer activity through inhibition of tubulin polymerization Jayarajan et al., 2019.
Structural and Electronic Properties
Research conducted by Georges et al. (1989) focused on the crystal structures of anticonvulsant compounds structurally related to the queried compound. They provided insights into the structural and electronic properties of these compounds, revealing critical orientations and electronic delocalization Georges et al., 1989.
Antitubercular and Antibacterial Activities
A study by Bodige et al. (2020) synthesized novel carboxamide derivatives and evaluated their antitubercular and antibacterial activities. This research is significant as it explores the potential antimicrobial applications of compounds structurally similar to the queried compound Bodige et al., 2020.
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and assessed their anti-angiogenic and DNA cleavage activities. These findings are pertinent as they explore the potential of similar compounds in cancer treatment Kambappa et al., 2017.
Pharmacokinetics and Metabolism
Teffera et al. (2013) investigated the pharmacokinetics and metabolism of novel anaplastic lymphoma kinase inhibitors. Their research provides insights into the systemic clearance and metabolic pathways of compounds related to the queried compound Teffera et al., 2013.
Eigenschaften
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-15-3-2-4-20(24-15)25-22(29)17-11-13-28(14-12-17)21-10-9-19(26-27-21)16-5-7-18(23)8-6-16/h2-10,17H,11-14H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQCEIAFDHFDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

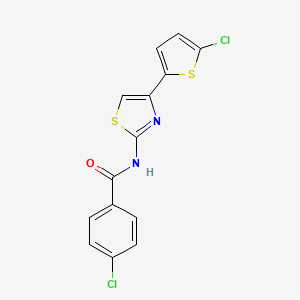
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
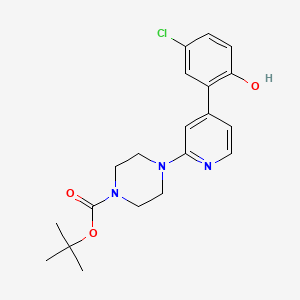
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)

![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)
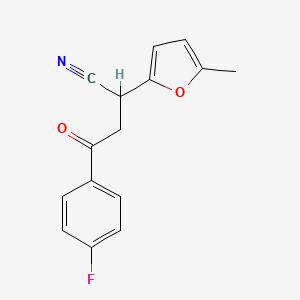
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)
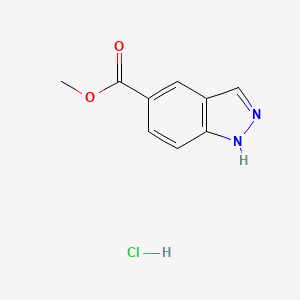
![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)
![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)